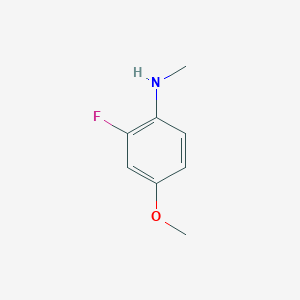

2-Fluoro-4-methoxy-N-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-methoxy-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-10-8-4-3-6(11-2)5-7(8)9/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQWAHHRMXIKSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40666664 | |

| Record name | 2-Fluoro-4-methoxy-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40666664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502435-30-5 | |

| Record name | 2-Fluoro-4-methoxy-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40666664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 4 Methoxy N Methylaniline

Classical Approaches for N-Methylation of Aromatic Amines

Traditional methods for the N-methylation of aromatic amines, such as 2-fluoro-4-methoxyaniline (B1334285), primarily involve direct methylation strategies using common methylating agents or reductive amination protocols.

Direct N-Methylation Strategies

Direct N-methylation introduces a methyl group onto the nitrogen atom of the aniline (B41778). A notable reagent for this transformation is dimethyl carbonate (DMC). DMC is recognized as an environmentally benign methylating agent and can achieve selective mono-N-methylation of anilines, which is often a challenge due to the competing di-N-methylation side reaction. core.ac.ukscilit.com

The reaction of functionalized anilines with dimethyl carbonate can be effectively catalyzed by NaY faujasite, a type of zeolite. This catalytic system demonstrates high chemoselectivity, exclusively promoting N-methylation without affecting other functional groups like hydroxyls or carboxyls. core.ac.ukscilit.com For instance, the reaction is typically carried out at elevated temperatures, and the zeolite catalyst activates the otherwise moderately reactive DMC. core.ac.uk

| Substrate | Methylating Agent | Catalyst | Temperature (°C) | Selectivity (Mono-N-methyl) | Yield (%) |

| Aminophenols | Dimethyl Carbonate | NaY Faujasite | 90 | High | 74-99 |

| Aminobenzyl alcohols | Dimethyl Carbonate | NaY Faujasite | 90 | High | 74-92 |

| Aminobenzoic acids | Dimethyl Carbonate | NaY Faujasite | ≥130 | High | 74-92 |

Reductive Amination Protocols

Reductive amination is a versatile two-step, one-pot method for forming amines. The process begins with the reaction of the primary amine, 2-fluoro-4-methoxyaniline, with a carbonyl compound, typically formaldehyde (B43269), to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired N-methylated product.

Various reducing agents can be employed in this protocol, with sodium borohydride (B1222165) (NaBH₄) being a common and effective choice. The reaction conditions are generally mild, and the process is often carried out in solvents like methanol (B129727) or ethanol. To enhance the efficiency of the reduction of the imine intermediate, additives or co-reagents such as cation exchange resins or phosphate salts can be utilized. scielo.org.mxorientjchem.org For example, the use of NaBH₄ in conjunction with DOWEX(R)50WX8 resin in THF at room temperature has been shown to be effective for the reductive amination of various aldehydes and anilines. scielo.org.mx

| Aldehyde/Ketone | Amine | Reducing System | Solvent | Temperature | Yield (%) |

| Various Aldehydes | Various Anilines | NaBH₄/DOWEX(R)50WX8 | THF | Room Temp. | 85-93 |

| Various Aldehydes | Various Anilines | NaBH₄/NaH₂PO₄·H₂O | THF | Reflux | 85-92 |

Advanced Synthetic Routes to 2-Fluoro-4-methoxy-N-methylaniline

Modern synthetic chemistry offers several advanced methodologies for N-methylation that utilize transition metal catalysts or specialized reagents, often providing higher selectivity and efficiency under milder conditions.

Palladium-Catalyzed N-Methylation

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. For the N-methylation of anilines, palladium catalysts can be used to facilitate the reaction between the aniline and a methyl source. One approach involves the use of methanol as a green and readily available methylating agent. A specific catalyst system, such as palladium acetate with a specialized phosphine (B1218219) ligand, can effectively catalyze the N-methylation of nitroarenes, which are then reduced to N-methyl anilines in a one-pot fashion. nih.gov

Another palladium-catalyzed approach is the nucleomethylation of alkynes, which can be adapted for the synthesis of methylated heteroaromatic compounds and could conceptually be applied to precursors of the target molecule. nih.govsemanticscholar.orgrsc.org These reactions often employ methylboronic acid as the methyl source and proceed under mild conditions. nih.govsemanticscholar.orgrsc.org

| Aryl Precursor | Methylating Agent | Catalyst System | Base | Solvent | Yield (%) |

| Nitroarenes | Methanol | Pd(OAc)₂ / Ligand | - | - | >20 examples with good yields |

| 2-Alkynylanilides | Methylboronic Acid | Pd(TFA)₂ / Xantphos | K₃PO₄ | THF | Moderate to Excellent |

Nickel-Catalyzed Amination Processes

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium catalysis for cross-coupling reactions. Nickel-catalyzed amination of aryl chlorides or sulfamates can be used to form C-N bonds. While typically used to couple an amine with an aryl electrophile, these methods can be conceptually adapted for N-methylation by using a methylamine (B109427) equivalent or a subsequent methylation step.

These reactions often employ a nickel(0) or nickel(II) precatalyst in combination with a ligand, such as an N-heterocyclic carbene (NHC) or a phosphine. The use of green solvents like 2-methyl-THF has also been reported. nih.govescholarship.org The scope of these reactions is broad, tolerating a variety of functional groups on the aromatic ring. nih.gov

| Aryl Electrophile | Amine | Catalyst System | Base | Solvent | Yield (%) |

| Aryl O-sulfamates | Morpholine | NiCl₂(DME) / SIPr·HCl | NaOtBu | 2-Me-THF | High |

| Aryl Chlorides | Morpholine | NiCl₂(DME) / SIPr·HCl | NaOtBu | 2-Me-THF | High |

Methylation using Boronic Acid Reagents

The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-heteroatom bonds. In the context of N-methylation, this reaction involves the copper-promoted coupling of an aniline with methylboronic acid (MeB(OH)₂). This approach represents a novel strategy for the selective monomethylation of anilines. organic-chemistry.orgnih.gov

The reaction is typically carried out using a copper(II) salt, such as copper(II) acetate, in a suitable solvent like dioxane and in the presence of a base like pyridine. organic-chemistry.org A key finding in this methodology is the need for an incubation period of the aniline substrate with the copper reagent before the addition of the methylboronic acid to achieve high yields and selectivity. organic-chemistry.orgnih.gov This method is tolerant of a wide range of functional groups. organic-chemistry.org

| Aniline Substrate | Methylating Agent | Copper Source | Base | Solvent | Yield (%) |

| Electron-rich anilines | Methylboronic Acid | Cu(OAc)₂ | Pyridine | Dioxane | Good to Excellent |

| Electron-deficient anilines | Methylboronic Acid | Cu(OAc)₂ | Pyridine | Dioxane | Good to Excellent |

| Sterically hindered anilines | Methylboronic Acid | Cu(OAc)₂ | Pyridine | Dioxane | Good to Excellent |

Alternative C1 Sources in N-Methylation (e.g., Methanol, Dimethyl Carbonate)

Traditional N-methylation methods often rely on toxic and waste-generating reagents like methyl halides. Modern approaches, however, are shifting towards more environmentally benign C1 sources such as methanol and dimethyl carbonate (DMC).

Methanol serves as an inexpensive and readily available methylating agent. The N-methylation of anilines using methanol typically proceeds via a hydrogen autotransfer or borrowing hydrogen mechanism. This process involves the catalyst temporarily abstracting hydrogen from the alcohol to form an aldehyde intermediate, which then reacts with the amine. The abstracted hydrogen is subsequently used to reduce the resulting imine, yielding the methylated amine and water as the sole byproduct. Various transition metal complexes, particularly those based on ruthenium and iridium, have proven effective in catalyzing this transformation. For instance, cyclometalated ruthenium complexes can effectively methylate anilines with methanol under mild conditions (60 °C) using a simple base like NaOH. rsc.org Studies have shown that anilines with electron-donating groups, such as 4-methoxyaniline, can be methylated in high yields (85%). rsc.org Similarly, iridium(I) complexes bearing N,O-functionalized N-heterocyclic carbene (NHC) ligands have achieved quantitative conversion of para-substituted anilines to their N-methyl derivatives with high selectivity. acs.org

Dimethyl Carbonate (DMC) is another green methylating reagent that offers high selectivity for mono-N-methylation. DMC is non-toxic and the reactions can be performed under various conditions. Zeolite catalysts have been employed for the selective N-monomethylation of primary anilines using DMC, although these often require autoclave conditions to manage the pressure from CO2 generation and to exceed the boiling point of DMC (90°C). las.ac.cn A continuous flow system offers a solution to these challenges, enabling safe and robust N-monomethylation at high temperatures (up to 250 °C) and achieving high yields (e.g., 88% for N-methylaniline) without significant overalkylation byproducts. las.ac.cn In some cases, onium salts in the presence of water have been shown to be highly effective catalysts for the N-alkylation of anilines to dialkylated products using DMC, achieving yields as high as 99.8%. daneshyari.com

Regioselective Functionalization for Precursor Synthesis

The synthesis of the target molecule relies on the precise installation of substituents on the aromatic ring. The precursor, 2-fluoro-4-methoxyaniline, requires careful control of regioselectivity.

Strategies for ortho- and para-Substitution Control

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene (B151609) ring direct the position of incoming electrophiles. Both the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups are strong activating groups and are considered ortho, para-directors. leah4sci.commasterorganicchemistry.com This is because their lone pairs of electrons can be donated to the aromatic ring through resonance, stabilizing the carbocation intermediate (the sigma complex) formed during the attack at the ortho and para positions. masterorganicchemistry.com

Conversely, electron-withdrawing groups are typically meta-directors because they destabilize the carbocation intermediates for ortho and para attack more than for meta attack. youtube.com Halogens are an exception; they are deactivating yet ortho, para-directing. The directing effect of these groups determines the feasibility and outcome of synthetic routes. For a substrate like 4-methoxyaniline, the powerful ortho, para-directing influence of both the methoxy and amino groups must be managed to achieve fluorination at the desired C2 position. quora.com

Sequential Functionalization of Aromatic Rings

Achieving the 2-fluoro-4-methoxy substitution pattern requires a multi-step synthetic sequence. A common strategy involves introducing a nitro group, which can later be reduced to the aniline. For example, one could start with a methoxy-substituted benzene ring, perform nitration, and then introduce the fluorine atom. The nitration of anisole (methoxybenzene) with nitric and sulfuric acid predominantly yields a mixture of ortho- and para-nitroanisole. masterorganicchemistry.commsu.edu

To synthesize 4-fluoro-2-methoxyaniline (B49241), a typical route involves the reduction of 4-fluoro-2-nitroanisole. nbinno.com This precursor can be prepared through a sequence of reactions starting from a simpler substituted benzene. The order of reactions is critical to ensure the correct placement of the functional groups due to their directing effects.

Sandmeyer and Ullmann-Type Reactions in Aniline Synthesis

Named reactions provide powerful tools for synthesizing functionalized anilines.

The Sandmeyer reaction is a versatile method for converting a primary aromatic amine into a wide range of functional groups via a diazonium salt intermediate. wikipedia.orgbyjus.com The amine is first treated with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt (-N₂⁺). This diazonium group can then be replaced by various nucleophiles. For the synthesis of fluoroarenes, a variation known as the Balz–Schiemann reaction is traditionally used, which involves the thermal decomposition of an isolated diazonium tetrafluoroborate salt. wikipedia.org More modern Sandmeyer-type fluorinations can be mediated by copper(I) and allow for the direct conversion of anilines to fluoroarenes. researchgate.net This reaction is particularly useful for introducing a fluorine atom at a position that might be difficult to access through direct electrophilic fluorination. organic-chemistry.org

The Ullmann reaction and its variants are copper-catalyzed cross-coupling reactions. wikipedia.orgorganic-chemistry.org The "Ullmann-type" or Ullmann condensation refers to the copper-promoted formation of C-O, C-S, and C-N bonds. organic-chemistry.orgwikipedia.org Specifically, the Goldberg reaction, a type of Ullmann condensation, involves the coupling of an aniline with an aryl halide to form a diarylamine. wikipedia.org A more relevant application for precursor synthesis is the Ullmann ether synthesis, which couples an aryl halide with an alcohol or phenol. wikipedia.org A practical synthesis of 2-fluoro-4-methoxyaniline has been demonstrated starting from 2-fluoro-4-iodoaniline. orgsyn.org In this process, the aniline's amino group is first protected (e.g., as a dimethylpyrrole), followed by a copper(I)-catalyzed Ullmann methoxylation to replace the iodine with a methoxy group, and finally, deprotection to reveal the desired aniline. orgsyn.orgresearchgate.net

Green Chemistry and Sustainable Synthesis Techniques

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes minimizing waste, using less hazardous substances, and improving energy efficiency.

Solvent-Free and Aqueous Medium Reactions

Performing reactions without traditional organic solvents or in water is a key aspect of green chemistry. Methanol, when used as a C1 source for N-methylation, can often serve as the solvent itself, reducing the need for additional substances. nih.gov Additive-free N-methylation of amines with methanol has been achieved using a zinc oxide-supported iridium catalyst, highlighting a move towards simpler, more sustainable systems. rsc.orgresearchgate.net

While many organic reactions are not compatible with water, efforts have been made to develop aqueous-mediated processes. The N-methylation of amines with methanol has been successfully accomplished in aqueous solution using a water-soluble dinuclear iridium catalyst. This approach is environmentally benign and demonstrates the potential for activating methanol as a C1 source for C-N bond formation in water.

Catalytic Efficiency and Turnover Numbers

The efficiency of these catalytic systems is highly dependent on reaction conditions such as temperature, pressure, solvent, and the nature of the reactants. osti.gov Optimization of these parameters is key to maximizing yield and minimizing by-product formation. The choice of the methylating agent is also critical. While traditional reagents like methyl iodide can be used, greener alternatives like dimethyl carbonate are gaining traction, sometimes in conjunction with catalysts like basic molecular sieves (e.g., NaY), which can lead to high yields and purity. chemicalbook.com

Due to the lack of specific turnover numbers for the synthesis of this compound in the reviewed literature, a detailed quantitative analysis is not possible. However, the general aim in developing catalytic systems for such compounds is to achieve high TONs, indicating a robust and long-lasting catalyst, which is essential for large-scale production.

Continuous Flow Reactor Applications in Production

Continuous flow chemistry has emerged as a powerful technology for the production of chemical intermediates, offering enhanced safety, better heat and mass transfer, and improved product consistency compared to traditional batch reactors. nih.gov The application of continuous flow reactors is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents, such as nitration or certain catalytic hydrogenations. researchgate.net

While specific continuous flow processes for this compound are not detailed in the provided search results, the synthesis of a closely related and structurally significant compound, 4-fluoro-2-methoxy-5-nitroaniline, provides a compelling case study. This compound is a key building block for the anticancer drug osimertinib. researchgate.netnih.gov Researchers have developed a scalable, telescoped continuous flow procedure for the acetylation and subsequent nitration of 4-fluoro-2-methoxyaniline to produce this intermediate. researchgate.net

In this process, a modular microreactor platform was utilized, which allows for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net The small internal volume of microreactors significantly improves safety when handling potentially explosive nitration mixtures. The process was optimized at the laboratory scale, achieving an 82% isolated yield over the two telescoped steps with a throughput of 25 mmol/h. researchgate.net

A significant advantage of flow chemistry is its scalability. The process was successfully scaled up by increasing flow rates and using a larger microreactor platform, translating to a pilot scale with a throughput of 2 mol/h (0.46 kg/h ) while maintaining a high isolated yield of 83%. researchgate.net This demonstrates the potential of continuous flow technology for the industrial production of complex substituted anilines.

The table below summarizes the key parameters and outcomes of the continuous flow synthesis of the related compound, 4-fluoro-2-methoxy-5-nitroaniline. researchgate.net

| Parameter | Laboratory Scale | Pilot Scale |

| Throughput | 25 mmol/h | 2 mol/h (0.46 kg/h ) |

| Isolated Yield | 82% | 83% |

| Reactor Type | Modular Microreactor | Sized-up Microreactor |

| Key Steps | Acetylation, Nitration | Acetylation, Nitration |

| Processing Mode | Telescoped Continuous Flow | Telescoped Continuous Flow |

This successful implementation highlights how continuous flow reactors can be applied to the synthesis of compounds structurally similar to this compound, suggesting a viable pathway for its safe, efficient, and scalable production.

Chemical Reactivity and Transformation Chemistry of 2 Fluoro 4 Methoxy N Methylaniline

Reactivity of the Aromatic Ring System

The reactivity of the benzene (B151609) ring in 2-Fluoro-4-methoxy-N-methylaniline is predominantly dictated by the powerful electron-donating effects of the N-methylamino and methoxy (B1213986) groups, which strongly activate the ring towards electrophilic attack. The fluorine atom, while electronegative, also plays a role in directing incoming electrophiles.

Electrophilic aromatic substitution (EAS) on the this compound ring is expected to be facile due to the presence of the strongly activating N-methylamino (-NHMe) and methoxy (-OMe) groups. These groups are ortho, para-directors. The fluorine (-F) atom is a deactivating group due to its inductive electron withdrawal but also directs incoming electrophiles to its ortho and para positions through resonance.

The directing effects of the substituents are as follows:

N-Methylamino group (at C1): Strongly activating, directs to positions 2 (blocked), 4 (blocked), and 6.

Fluoro group (at C2): Deactivating, directs to positions 1 (blocked), 3, and 5.

Methoxy group (at C4): Strongly activating, directs to positions 3 and 5.

Considering these influences, the most likely positions for electrophilic attack are C3, C5, and C6. The C5 position is activated by both the methoxy (ortho) and fluoro (para) groups. The C3 position is activated by the methoxy group (ortho) and the fluoro group (ortho). The C6 position is strongly activated by the N-methylamino group (ortho). The precise outcome of a reaction like nitration or halogenation would depend on the specific reaction conditions and the steric hindrance posed by the substituents.

For instance, in the synthesis of related compounds like 4-fluoro-2-methoxy-5-nitroaniline, nitration occurs at the position ortho to the methoxy group and meta to the fluoro group, highlighting the powerful directing effect of the activating group. google.com A similar regioselectivity can be anticipated for this compound, with substitution favoring the positions most activated by the -NHMe and -OMe groups.

| Position on Ring | Activating/Deactivating Influence | Directing Influence |

|---|---|---|

| C3 | Activated by -OMe (ortho) and -F (ortho) | Favored |

| C5 | Activated by -OMe (ortho) and -F (para) | Favored |

| C6 | Strongly activated by -NHMe (ortho) | Potentially favored, but may have steric hindrance |

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for aryl halides, particularly those activated by potent electron-withdrawing groups (such as -NO2) situated ortho or para to the leaving group. libretexts.orglibretexts.org In such systems, the fluorine atom can serve as an effective leaving group. ebyu.edu.tr

For this compound itself, undergoing an SNAr reaction where the fluorine is displaced would be challenging. The aromatic ring is electron-rich due to the powerful electron-donating N-methylamino and methoxy groups, which disfavors the attack of a nucleophile.

However, the synthesis of the parent compound, 2-fluoro-4-methoxyaniline (B1334285), can be achieved via a process analogous to SNAr. One documented method involves an Ullman condensation, where 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole (with the aniline (B41778) nitrogen protected) reacts with sodium methoxide (B1231860) and a copper(I) chloride catalyst. orgsyn.org In this case, the iodo group acts as the leaving group, being displaced by the methoxide nucleophile. This demonstrates that nucleophilic substitution can occur on this ring system under specific, catalyzed conditions. If the ring were to be substituted with a strong electron-withdrawing group, such as a nitro group, direct SNAr displacement of the fluorine atom would become more feasible. libretexts.orgmasterorganicchemistry.com

Methoxy Group (-OMe): This group exerts a strong electron-donating effect through resonance (p-donation from the oxygen lone pairs) and a weaker electron-withdrawing inductive effect. The resonance effect is dominant, making the -OMe group a strong activator of the aromatic ring, increasing electron density, particularly at the ortho and para positions (C3 and C5).

Fluoro Group (-F): Fluorine is highly electronegative, leading to a strong electron-withdrawing inductive effect that deactivates the ring towards electrophilic attack. However, like other halogens, it has lone pairs that can be donated via resonance, which directs incoming electrophiles to the ortho and para positions (C3 and C5). ebyu.edu.tr

N-Methylamino Group (-NHMe): This is one of the most powerful activating groups due to the high-energy lone pair on the nitrogen atom, which is readily delocalized into the aromatic ring.

The combined effect is a highly activated aromatic system. The activating properties of the N-methylamino and methoxy groups overwhelmingly counteract the deactivating inductive effect of the fluorine atom. Therefore, the molecule is highly susceptible to electrophilic substitution. The fluorine atom's primary role becomes that of a directing group, influencing the regioselectivity of substitution alongside the more powerful -NHMe and -OMe groups.

Transformations Involving the N-Methylamino Group

The N-methylamino group is a key site for chemical transformations, allowing for a variety of derivatization and functionalization reactions.

The secondary amine functionality of the N-methylamino group can undergo several common transformations. These reactions are crucial for incorporating the aniline scaffold into larger, more complex molecules.

N-Acylation: The amine can be readily acylated to form amides. For example, reaction with reagents like acetic anhydride (B1165640) or acetyl chloride would yield N-acetyl-2-fluoro-4-methoxy-N-methylaniline. This is a common strategy to protect the amine or to introduce a new functional moiety. A similar protection strategy is employed in the synthesis of the related isomer, 4-fluoro-2-methoxy-5-nitroaniline, where the aniline is first acetylated. google.com

N-Alkylation: While already N-methylated, further alkylation to a tertiary amine is possible using alkyl halides. However, controlling the extent of alkylation can be challenging.

N-Methylation: Modern catalytic methods, often employing methanol (B129727) as a methylating agent in the presence of ruthenium or iridium catalysts, can be used for the N-methylation of anilines. nih.govrsc.org These methods are part of a broader class of reactions known as hydrogen autotransfer, which offer a green alternative to traditional alkylating agents. rsc.org

Use as a Directing Group: The N-methylamino group can also serve as a directing group to facilitate reactions at other positions of the molecule.

| Reaction Type | Typical Reagents | Product Type | Significance |

|---|---|---|---|

| N-Acylation | Acetic Anhydride, Acetyl Chloride | Amide | Protection of the amine, synthesis of derivatives. |

| N-Alkylation | Alkyl Halides (e.g., CH3I) | Tertiary Amine | Synthesis of quaternary ammonium (B1175870) salts or tertiary amines. |

| Catalytic N-Methylation | Methanol, Transition Metal Catalyst (e.g., Ru, Ir) | (Further methylation is less common for a secondary amine) | Illustrates modern synthetic methods for amine functionalization. nih.govrsc.org |

The N-methylamino group is susceptible to oxidation, while reduction is not a typical transformation for this functional group as it is already in a reduced state.

Oxidation: The oxidation of secondary aromatic amines can lead to a variety of products. The N-methylamino group in this compound can be oxidized by various reagents. For instance, interaction with enzymes like cytochromes P-450 or flavin-containing monooxygenases can lead to oxidation. Stronger chemical oxidants could potentially form quinone-imine intermediates. Another significant oxidative pathway is N-demethylation , where the methyl group is removed. This can be achieved through various methods, including photochemical processes and catalysis with metals like iron or copper. acs.orgresearchgate.net This transformation is important in both synthetic chemistry and drug metabolism, as the removal of an N-alkyl group can significantly alter a molecule's biological properties. nih.gov

Reduction: The N-methylamino group itself is not typically reduced further. However, reduction chemistry is highly relevant to the synthesis of the parent aniline. A common synthetic route to substituted anilines involves the chemical reduction of a nitro group (-NO2). For example, the precursor 2-fluoro-4-methoxy-nitrobenzene could be reduced using agents like hydrogen gas with a palladium catalyst or tin(II) chloride to yield 2-fluoro-4-methoxyaniline, which could then be methylated.

N-Dealkylation and N-Alkylation Reactions

The manipulation of the N-methyl group in this compound through dealkylation and alkylation reactions is fundamental to its utility in multi-step syntheses.

N-Alkylation: The formation of this compound typically proceeds via the N-methylation of its primary amine precursor, 2-fluoro-4-methoxyaniline. Various methods can be employed for this transformation. A common laboratory and industrial approach involves the use of methylating agents like dimethyl carbonate, which offers a greener alternative to traditional reagents. The reaction can be catalyzed by basic molecular sieves, such as NaY, often proceeding with high selectivity for mono-N-methylation under reflux conditions.

Another significant strategy for N-alkylation is the "hydrogen-borrowing" or "catalytic transfer hydrogenation" methodology, which utilizes alcohols as alkylating agents. researchgate.net In this process, a transition metal catalyst, such as an iridium(III) or ruthenium(II) complex, temporarily oxidizes the alcohol (e.g., methanol) to an aldehyde. researchgate.netnih.gov The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the metal hydride species (formed during the initial alcohol oxidation) to yield the N-alkylated amine. researchgate.netnih.gov This method is highly atom-economical and is effective for the N-alkylation of a wide range of anilines. researchgate.net

N-Dealkylation: The reverse reaction, N-demethylation, is a crucial transformation, particularly in the synthesis of pharmaceutical intermediates where the secondary amine is required for subsequent functionalization. nih.gov While specific studies on the N-demethylation of this compound are not prevalent in the reviewed literature, established methods for tertiary and secondary amine dealkylation are applicable. Classical methods include the von Braun reaction using cyanogen (B1215507) bromide or reactions with chloroformate reagents. nih.gov Photochemical methods, where a photosensitizing agent induces a single electron transfer from the amine to generate an iminium cation that is subsequently hydrolyzed, also provide a viable route for N-demethylation. nih.gov

Cross-Coupling and Coupling Reactions

This compound is a valuable participant in palladium-catalyzed cross-coupling reactions, which are cornerstone methods for the formation of carbon-nitrogen and carbon-carbon bonds.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide or triflate. libretexts.orgwikipedia.org In this context, this compound serves as the nucleophilic amine partner. The reaction is typically catalyzed by a palladium complex supported by specialized phosphine (B1218219) ligands. The choice of ligand is critical for reaction efficiency and scope. acs.org

Modern Buchwald-Hartwig protocols often employ sterically hindered and electron-rich biaryl monophosphine ligands such as RuPhos and BrettPhos. acs.org These ligands facilitate the key steps of the catalytic cycle: oxidative addition of the palladium(0) complex to the aryl halide, association of the amine, deprotonation by a base (commonly a strong, non-nucleophilic base like sodium tert-butoxide), and reductive elimination to form the desired arylated amine product and regenerate the palladium(0) catalyst. libretexts.orgwuxiapptec.com The reaction conditions, including the choice of solvent (e.g., toluene, dioxane), base, and temperature, are optimized based on the specific substrates. wuxiapptec.comchemrxiv.orgamazonaws.com Given the electronic properties of this compound, it is expected to be an excellent substrate for coupling with a wide range of aryl and heteroaryl halides. researchgate.net

| Parameter | Common Conditions | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | wuxiapptec.com |

| Ligand | RuPhos, BrettPhos, XantPhos | acs.orgchemrxiv.org |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | wuxiapptec.com |

| Solvent | Toluene, Dioxane, THF | wuxiapptec.comacs.org |

| Temperature | Room Temperature to 110 °C | wuxiapptec.com |

Suzuki-Miyaura and Related Coupling Reactions

While this compound itself does not directly participate as a halide component in Suzuki-Miyaura coupling, its halogenated derivatives are key substrates for this C-C bond-forming reaction. libretexts.org For instance, a bromo- or iodo-substituted version of the molecule would readily couple with various aryl or heteroaryl boronic acids or esters.

Research has shown that Suzuki-Miyaura reactions on ortho-bromoanilines proceed efficiently, and the presence of methoxy and fluoro substituents on the aniline ring is well-tolerated, often leading to good or excellent yields of the coupled biaryl products. nih.gov The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, and a phosphine ligand. libretexts.orgnih.gov The choice of base, such as cesium carbonate or potassium phosphate, and solvent system (e.g., dioxane/water), is crucial for facilitating the transmetalation step of the catalytic cycle. acs.orgnih.gov The resulting biaryl structures are of significant interest in medicinal chemistry and materials science. sciforum.net

| Component | Example | Reference |

|---|---|---|

| Aryl Halide | Halogenated this compound | nih.gov |

| Boron Reagent | Arylboronic Acid / Ester | libretexts.orgnih.gov |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | acs.orgnih.gov |

| Base | Cs₂CO₃, K₃PO₄ | acs.org |

| Solvent | Dioxane/H₂O, THF | acs.orgnih.gov |

Role as a Ligand or Precursor in Catalytic Cycles

This compound and its isomers are highly valuable precursors in the synthesis of complex molecules, particularly pharmaceuticals. The isomeric compound, 4-Fluoro-2-methoxy-N-methylaniline, is a well-documented key intermediate in the industrial synthesis of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) inhibitor used to treat non-small cell lung cancer. This highlights the importance of the specific arrangement of fluoro, methoxy, and N-methylaniline moieties for creating targeted therapeutic agents.

The primary amine precursor, 3-fluoro-4-methoxyaniline, is also used to synthesize quinoline (B57606) derivatives that act as inhibitors for Src and Abl kinases, further underscoring the role of this substitution pattern in drug discovery. ossila.com While direct evidence of this compound acting as a formal ligand in a catalytic cycle is scarce in the literature, its role as a critical building block is firmly established. Its functional groups—the nucleophilic amine, the methoxy group, and the fluorine atom—provide multiple points for diversification, making it an important starting material for constructing libraries of compounds for screening in drug and materials development programs. ossila.comchemimpex.com

Reaction Mechanism Elucidation for Key Transformations

Understanding the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Kinetic Studies of Reactivity

Kinetic studies provide insight into the rate-determining steps and the factors that influence reaction speed and efficiency. For reactions involving this compound, mechanistic investigations often draw from studies of analogous systems.

Kinetics of N-Alkylation: The mechanism of N-alkylation of anilines with alcohols via hydrogen-borrowing catalysis has been studied. researchgate.net The initial oxidation of the alcohol to the aldehyde is often a key step. Kinetic experiments on related systems, such as the N-alkylation of aniline with benzyl (B1604629) alcohol catalyzed by Hf-Beta zeolite, have suggested that the activation of the C-H bond at the benzylic position of the alcohol can be the rate-determining step. researchgate.net The reaction can exhibit an induction period, which may be influenced by the concentration of the alcohol. researchgate.net

Kinetics of Buchwald-Hartwig Amination: The kinetics of the Buchwald-Hartwig reaction are complex and highly dependent on the ligand used. Density functional theory (DFT) calculations and experimental kinetic studies have shown that the rate-limiting step can change based on the ligand's steric and electronic properties. acs.org For example, in the coupling of an aryl bromide with an amine, the oxidative addition step was found to be rate-limiting when using the ligand BrettPhos. In contrast, with the ligand RuPhos, the reductive elimination step became rate-limiting. acs.org Such studies indicate that for a given substrate like this compound, the reaction kinetics and the optimal ligand choice are intricately linked. acs.org General kinetic studies on the reactions of substituted anilines have also shown that the reaction can proceed through the formation of a complex between the amine and the reagent in a fast equilibrium step, followed by a slower decomposition of this complex. utmb.edu

Identification of Reaction Intermediates

The identification of reaction intermediates is fundamental to understanding the stepwise process of a chemical transformation. For reactions involving this compound, intermediates are typically transient species that are not isolated but are inferred through spectroscopic analysis, trapping experiments, or computational modeling.

N-Methylation Intermediates: In N-methylation reactions, where an additional methyl group is added to the nitrogen atom, the reaction typically proceeds through a transition state rather than a stable intermediate. Using a classic alkylating agent like methyl iodide, the reaction is a direct nucleophilic substitution (SN2) type process.

Transition State: The nitrogen atom of the aniline attacks the electrophilic methyl group of the alkylating agent. This forms a transition state where the N-C bond is partially formed, and the C-I bond is partially broken. The positive charge is developing on the nitrogen, which is stabilized by the electron-donating methoxy group on the aromatic ring.

In more complex, metal-catalyzed N-alkylation reactions, such as the "borrowing hydrogen" methodology, different intermediates are observed. rsc.orgnih.gov This process involves the temporary oxidation of an alcohol to an aldehyde, which then forms an imine with the amine, followed by reduction. rsc.org

Metal-Hydride Species: In iridium- or ruthenium-catalyzed reactions, the formation of a metal-hydride species is a key step. nih.gov

Imine Intermediate: The condensation of the aniline with an aldehyde (formed in-situ from an alcohol) generates an imine or iminium ion intermediate. For this compound, this would be a substituted N-benzylidene aniline, which is then hydrogenated to the final N-alkylated product. rsc.org

N-Arylation Intermediates: N-arylation, particularly the widely used Buchwald-Hartwig amination, involves a series of well-characterized organometallic intermediates. numberanalytics.comwikipedia.org This palladium-catalyzed cross-coupling reaction has a catalytic cycle that has been extensively studied. libretexts.org

Palladium(II) Intermediates: The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming an arylpalladium(II) halide intermediate. numberanalytics.comlibretexts.org

Palladium Amido Complex: The aniline (this compound) coordinates to the arylpalladium(II) complex. Following deprotonation by a base, a palladium amido complex is formed. This species is crucial for the key bond-forming step.

"Cocktail"-Type Catalysis: Recent studies have also shown that in some Buchwald-Hartwig reactions, the catalytic system can be a "cocktail" of species, including palladium complexes, clusters, and nanoparticles, which can all contribute to the reaction. researchgate.net

Table 1: Key Intermediates in the Transformation of this compound

| Reaction Type | Intermediate Class | Specific Intermediate Example (Hypothetical) | Method of Identification/Inference |

|---|---|---|---|

| N-Methylation | Transition State | [H3C---I---N(CH3)(Aryl)]‡ | Kinetic Studies, Computational Modeling |

| N-Methylation (Borrowing Hydrogen) | Imine | N-(Phenylmethylene)-2-fluoro-4-methoxyaniline | Time-dependent reaction monitoring rsc.org |

| N-Arylation (Buchwald-Hartwig) | Organometallic | [(Ligand)Pd(Aryl')(N(CH3)(Aryl))] | Spectroscopic (NMR, MS) studies of model reactions, mechanistic studies libretexts.org |

Aryl refers to the 2-fluoro-4-methoxyphenyl group. Aryl' refers to the coupling partner.

Mechanistic Pathways of N-Methylation and Arylation

The mechanistic pathways for the transformation of this compound are dictated by the reagents and catalysts employed.

Mechanism of N-Methylation: The N-methylation of anilines can follow different mechanistic routes. Direct alkylation with alkyl halides is a standard method where the amine acts as a nucleophile. tsijournals.com

Nucleophilic Aliphatic Substitution (SN2): This is the most common pathway for methylation using agents like methyl iodide or dimethyl sulfate (B86663). The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbon of the methylating agent, displacing a leaving group. The reaction rate can be influenced by the basicity of the amine, which in this case is modulated by the electronic effects of the ring substituents.

Hydrogen-Borrowing Catalysis: A more sustainable approach involves the use of methanol as the methylating agent, catalyzed by transition metals like iridium or ruthenium. nih.govrsc.org The proposed mechanism involves several steps:

Dehydrogenation: The catalyst temporarily removes hydrogen from the alcohol (e.g., benzyl alcohol or methanol) to form an aldehyde and a metal-hydride species. rsc.orgnih.gov

Condensation: The aniline condenses with the in-situ generated aldehyde to form an imine intermediate. rsc.org

Hydrogenation: The metal-hydride species then reduces the imine to the corresponding N-alkylated secondary amine, regenerating the catalyst. rsc.org

Mechanism of N-Arylation: The formation of a new aryl-nitrogen bond at the secondary amine of this compound is most effectively achieved through palladium-catalyzed Buchwald-Hartwig amination. wikipedia.org

Catalytic Cycle of Buchwald-Hartwig Amination:

Oxidative Addition: A palladium(0) catalyst, stabilized by bulky, electron-rich phosphine ligands, reacts with an aryl halide (or triflate) in an oxidative addition step. This forms a reactive arylpalladium(II) complex and is often the rate-determining step. numberanalytics.com

Amine Coordination and Deprotonation: this compound coordinates to the palladium center. A base is then used to deprotonate the N-H bond, forming a palladium amido complex. numberanalytics.com

Reductive Elimination: The final step is reductive elimination from the palladium amido complex. This step forms the desired C-N bond of the triarylamine product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. wikipedia.orglibretexts.org

The efficiency of this cycle is highly dependent on the choice of ligand, base, solvent, and temperature. numberanalytics.com Steric hindrance from ortho-substituents on the aniline can affect reaction rates. beilstein-journals.org For this compound, the ortho-methoxy group may influence the speed of the reaction. beilstein-journals.org

Advanced Spectroscopic Characterization of 2 Fluoro 4 Methoxy N Methylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds. Different NMR experiments provide specific insights into the proton and carbon frameworks, as well as the environment of heteroatoms like fluorine.

High-resolution ¹H NMR spectroscopy reveals the chemical environment of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, and spin-spin coupling between adjacent protons provides information about their connectivity.

For 2-Fluoro-4-methoxy-N-methylaniline, we would expect to see distinct signals for the aromatic protons, the methoxy (B1213986) protons, and the N-methyl protons. The aromatic region would be complex due to coupling between the protons and with the fluorine atom.

To illustrate, we can examine the ¹H NMR data for related compounds:

Interactive Data Table: ¹H NMR Data for Derivatives of this compound

| Compound | Aromatic Protons (δ, ppm) | Methoxy Protons (-OCH₃) (δ, ppm) | N-Methyl Protons (-NHCH₃) (δ, ppm) | Solvent |

| 4-Methoxy-N-methylaniline rsc.org | 6.82 (d, J=8.7 Hz, 2H), 6.60 (d, J=8.6 Hz, 2H) | 3.77 (s, 3H) | 2.81 (s, 3H) | CDCl₃ |

| 4-Fluoro-N-methylaniline rsc.org | 7.01-6.87 (m, 2H), 6.56 (ddd, J=6.8, 5.1, 3.0 Hz, 2H) | - | 2.81 (s, 3H) | CDCl₃ |

| 2-Chloro-4-fluoro-N-methylaniline rsc.org | 7.21-7.12 (m, 1H), 6.39-6.28 (m, 2H) | - | 2.89 (s) | CDCl₃ |

Based on these derivatives, for this compound, the N-methyl protons would likely appear as a singlet around 2.8-2.9 ppm, and the methoxy protons as a singlet around 3.8 ppm. rsc.org The aromatic protons would show complex splitting patterns due to H-H and H-F couplings.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its chemical environment.

For this compound, we would expect signals for the six aromatic carbons, the methoxy carbon, and the N-methyl carbon. The aromatic carbons' chemical shifts would be influenced by the electron-donating methoxy and N-methylamino groups and the electron-withdrawing fluorine atom. The carbon directly bonded to fluorine would show a large coupling constant (¹JC-F).

Here is the ¹³C NMR data for related compounds:

Interactive Data Table: ¹³C NMR Data for Derivatives of this compound

| Compound | Aromatic Carbons (δ, ppm) | Methoxy Carbon (-OCH₃) (δ, ppm) | N-Methyl Carbon (-NHCH₃) (δ, ppm) | Solvent |

| 4-Methoxy-N-methylaniline rsc.org | 152.13, 143.75, 114.96, 113.67 | 55.89 | 31.63 | CDCl₃ |

| 4-Fluoro-N-methylaniline rsc.org | 156.93, 154.60, 145.73, 115.66, 115.44, 113.11 (d, J=7.4 Hz) | - | 31.25 | CDCl₃ |

| N-methylaniline rsc.org | 149.45, 129.28, 117.28, 112.50 | - | 30.76 | CDCl₃ |

From this data, we can predict that for this compound, the N-methyl carbon would resonate around 31 ppm and the methoxy carbon around 55-56 ppm. rsc.org The aromatic region would show six distinct signals, with the carbon attached to fluorine appearing as a doublet with a large coupling constant.

¹⁹F NMR is a powerful technique specifically for observing fluorine atoms. The chemical shift of a fluorine atom is highly sensitive to its electronic environment. nih.gov In the case of aromatic fluorine compounds, the chemical shift can provide information about the electronic nature of the substituents on the ring. rsc.org

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. spectrabase.com For this compound, COSY would be essential to trace the connectivity of the protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of the carbon atoms they are directly attached to. sigmaaldrich.com This allows for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). spectrabase.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For the target compound, HMBC would show correlations between the methoxy protons and the C4 carbon, and between the N-methyl protons and the C1 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals correlations between protons that are close in space, regardless of whether they are bonded. This is critical for determining stereochemistry and conformation. In our target molecule, NOESY could show correlations between the N-methyl protons and the proton at the C6 position of the aromatic ring, confirming their spatial proximity.

While specific 2D NMR spectra for this compound are not published, the application of these techniques would be standard procedure for full structural verification. nih.gov

Mass Spectrometry Techniques

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is fundamental for determining the molecular formula and confirming the structure.

HRMS measures the mass of a molecule with very high accuracy (typically to four or five decimal places). sigmaaldrich.com This allows for the unambiguous determination of the molecular formula from a list of possibilities.

The molecular formula for this compound is C₈H₁₀FNO. To determine its theoretical exact mass, we can sum the exact masses of its constituent atoms.

While an experimental HRMS value for this compound is not available, we can look at closely related compounds:

2-Fluoro-4-methoxyaniline (B1334285) (C₇H₈FNO) has a calculated exact mass of 141.058992041 Da. nih.gov

2-Fluoro-N-methylaniline (C₇H₈FN) has a calculated exact mass of 125.064077422 Da. nih.gov

By adding a CH₂ group to 2-Fluoro-4-methoxyaniline or an oxygen atom to 2-Fluoro-N-methylaniline, we can calculate the theoretical exact mass for This compound (C₈H₁₀FNO) to be approximately 155.0746 Da. An experimental HRMS measurement would be expected to confirm this value to within a few parts per million.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of organic molecules by probing their fragmentation pathways. In the analysis of this compound, MS/MS can provide detailed insights into the molecule's connectivity and the relative stability of its fragments. The process involves the selection of a precursor ion, typically the molecular ion [M]+• or the protonated molecule [M+H]+, its activation through collision-induced dissociation (CID), and subsequent analysis of the resulting product ions.

The fragmentation of anilines under electron ionization is often initiated by cleavages alpha to the nitrogen atom and reactions involving the aromatic ring. For this compound, the primary fragmentation pathways are expected to be influenced by the electron-donating methoxy group, the electron-withdrawing fluorine atom, and the N-methyl group.

A plausible fragmentation pathway for this compound (m/z 155) would likely involve the following key steps:

Loss of a methyl radical (•CH3): A common fragmentation for N-methyl amines is the alpha-cleavage leading to the loss of the methyl group, resulting in a stable iminium cation.

Loss of formaldehyde (B43269) (CH2O): The methoxy group can undergo rearrangement and elimination of a neutral formaldehyde molecule.

Loss of a hydrogen cyanide (HCN) or hydrofluoric acid (HF): Cleavage of the aromatic ring or loss of the fluorine substituent can also be anticipated.

A proposed fragmentation table based on the principles of mass spectrometry for analogous compounds is presented below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 155 | 140 | •CH3 | [M - CH3]+ |

| 155 | 125 | CH2O | [M - CH2O]+• |

| 140 | 112 | CO | [M - CH3 - CO]+ |

| 125 | 97 | CO | [M - CH2O - CO]+• |

| 125 | 95 | HCN | [M - CH2O - HCN]+ |

This table is generated based on theoretical fragmentation patterns and data from analogous compounds. Actual experimental values may vary.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is crucial for assessing its purity and identifying any volatile impurities that may be present from its synthesis or degradation. acs.org The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column, while the mass spectrometer provides mass spectra for each eluted component, enabling their identification. nist.gov

The retention time of this compound in a GC system is dependent on the column type, temperature program, and carrier gas flow rate. On a standard non-polar column, such as one with a 5% phenyl methyl siloxane stationary phase, the elution order is generally governed by the boiling points and polarities of the compounds. Given its molecular weight and functional groups, a specific retention time can be determined under defined chromatographic conditions. rsc.orgshimadzu.com

Purity analysis by GC-MS allows for the detection of trace impurities, which is critical in pharmaceutical applications where even small amounts of contaminants can have significant effects. lmaleidykla.lt Potential impurities in a sample of this compound could include starting materials from its synthesis, by-products from side reactions, or degradation products. google.comsciencemadness.orgrawdatalibrary.netrsc.org For instance, isomers with different substitution patterns or related aniline (B41778) derivatives could be present. epa.gov

| Retention Time (min) | Compound | Potential Source |

| 8.5 | 4-Fluoro-2-methoxyaniline (B49241) | Incomplete N-methylation |

| 9.2 | This compound | Target Compound |

| 9.8 | Isomeric Fluoro-methoxy-N-methylaniline | Synthesis by-product |

| 10.5 | Dimeric Impurity | Side reaction product |

This table presents hypothetical GC-MS data for illustrative purposes. Actual retention times will vary based on the specific analytical method.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations of a compound and is a powerful tool for functional group identification and molecular fingerprinting. youtube.comyoutube.com

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. chemicalbook.comstackexchange.com For this compound, the IR spectrum will exhibit characteristic bands for the N-H bond of the secondary amine, the C-O bonds of the methoxy group, the C-F bond, and various vibrations of the substituted aromatic ring. researchgate.netorgchemboulder.com

The presence of both an electron-donating group (methoxy) and an electron-withdrawing group (fluorine) on the aniline ring can influence the position and intensity of these absorption bands. researchgate.netresearchgate.netnist.gov

| Wavenumber Range (cm⁻¹) | Assignment | Functional Group |

| 3350 - 3450 | N-H stretch | Secondary Amine |

| 3000 - 3100 | Aromatic C-H stretch | Aromatic Ring |

| 2850 - 2960 | Aliphatic C-H stretch | Methyl group |

| 1580 - 1620 | C=C stretch | Aromatic Ring |

| 1450 - 1550 | C=C stretch | Aromatic Ring |

| 1200 - 1300 | Asymmetric C-O-C stretch | Aryl Ether |

| 1000 - 1100 | Symmetric C-O-C stretch | Aryl Ether |

| 1100 - 1250 | C-F stretch | Fluoroaromatic |

This table provides expected IR absorption ranges based on data for analogous compounds. The exact peak positions can vary.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. nih.gov While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as those of the aromatic ring. researchgate.net The Raman spectrum of this compound would provide a detailed molecular fingerprint, with characteristic signals for the aromatic ring, the C-F bond, and the C-O and C-N bonds. lmaleidykla.ltnih.govnih.gov

The substitution pattern on the benzene (B151609) ring significantly influences the Raman shifts. nih.gov The combination of fluoro, methoxy, and N-methylamino substituents will produce a unique and complex Raman spectrum that can be used for definitive identification. nih.govaps.org

| Raman Shift (cm⁻¹) | Assignment | Functional Group/Vibration |

| ~3060 | Aromatic C-H stretch | Aromatic Ring |

| ~1610 | Ring C=C stretching | Aromatic Ring |

| ~1250 | C-O-C stretching | Aryl Ether |

| ~1200 | C-F stretching | Fluoroaromatic |

| ~1000 | Ring breathing mode | Aromatic Ring |

| ~820 | Out-of-plane C-H bending | Aromatic Ring |

This table presents expected Raman shifts based on data for analogous compounds like N-methylaniline and substituted benzenes. chemicalbook.comresearchgate.netresearchgate.net Actual experimental values may vary.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide invaluable information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

Single-Crystal X-ray Diffraction of Crystalline Derivatives

While this compound itself may be a liquid or low-melting solid at room temperature, its crystalline derivatives can be prepared and analyzed by single-crystal X-ray diffraction. The resulting crystal structure would reveal the exact conformation of the molecule and how the molecules pack in the solid state.

The crystal packing of substituted anilines is often governed by a network of intermolecular interactions, including hydrogen bonds and π-π stacking. acs.orgnih.gov In a crystalline derivative of this compound, the N-H group of the secondary amine can act as a hydrogen bond donor, while the oxygen of the methoxy group and the fluorine atom can act as hydrogen bond acceptors. stackexchange.com The aromatic rings can participate in π-π stacking interactions, further stabilizing the crystal lattice. The presence and nature of these interactions are highly dependent on the specific derivative and the crystallization conditions. acs.org

| Crystallographic Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic (Common for anilines) |

| Space Group | Centrosymmetric (e.g., P21/c) or non-centrosymmetric |

| Hydrogen Bonding | N-H···O, N-H···F, or N-H···N interactions |

| π-π Stacking | Face-to-face or offset stacking of aromatic rings |

| Conformation | Planarity of the aniline ring, orientation of substituents |

This table summarizes expected crystallographic features for a hypothetical crystalline derivative of this compound based on studies of similar molecules.

Conformational Analysis in the Solid State

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published experimental data on the solid-state conformation of this compound. Techniques such as single-crystal X-ray diffraction, which are essential for determining the precise three-dimensional arrangement of atoms in a crystalline solid, have not been reported for this specific compound. Consequently, detailed information regarding its crystal packing, intermolecular interactions, and the exact bond lengths, bond angles, and torsional angles that define its molecular geometry in the solid phase is not available.

While the solid-state structures of some related aniline derivatives have been characterized, the unique combination of a fluorine atom at the 2-position, a methoxy group at the 4-position, and an N-methyl group on the amine introduces a specific set of electronic and steric influences. These substituents are expected to play a crucial role in dictating the preferred conformation of the molecule and the nature of its packing in a crystal lattice. However, without experimental crystallographic data for this compound, any discussion of its solid-state conformation would be purely speculative.

Therefore, the detailed research findings and data tables that would typically populate a section on solid-state conformational analysis cannot be provided at this time. Further experimental investigation, specifically the growth of a suitable single crystal and its analysis by X-ray diffraction, would be required to elucidate the definitive solid-state structure of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

No specific data from quantum chemical calculations for 2-Fluoro-4-methoxy-N-methylaniline has been found in published research.

There are no available DFT studies detailing the electronic structure and properties of this compound.

Specific molecular orbital analyses, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies for this compound, are not available in the current body of scientific literature.

Electrostatic potential maps for this compound, which would illustrate the charge distribution and potential reactive sites, have not been published.

Conformational Analysis and Molecular Dynamics Simulations

Detailed conformational analyses and molecular dynamics simulations for this compound are not documented in accessible research.

There is no specific information regarding the torsional strain associated with the methoxy (B1213986) and N-methyl groups or the planarity of the aromatic ring in this compound.

Studies detailing the intermolecular interactions and potential aggregation behavior of this compound through molecular dynamics simulations are not available.

Prediction of Reactivity and Reaction Pathways

Theoretical models, primarily based on density functional theory (DFT), are employed to calculate molecular properties that correlate with reactivity. For instance, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators. A high HOMO energy suggests a greater propensity to donate electrons, making the molecule susceptible to electrophilic attack. Conversely, a low LUMO energy indicates a greater ability to accept electrons, favoring reactions with nucleophiles. In the case of substituted anilines, a strong correlation has been observed between the HOMO energy and their one-electron oxidation potentials, a fundamental measure of reactivity. umn.edu

The prediction of reaction pathways often involves mapping the potential energy surface for a given reaction. This allows for the identification of the most energetically favorable routes from reactants to products. For reactions involving aniline (B41778) derivatives, such as N-alkylation or electrophilic aromatic substitution, computational studies can elucidate the step-by-step mechanism. For example, in the N-methylation of anilines, theoretical calculations can model the reaction profile, identifying key intermediates and transition states, and confirming that the reduction of an intermediate imine is not the rate-limiting step. acs.org

Transition State Characterization

The characterization of transition states is a cornerstone of computational reaction prediction, as the energy of the transition state determines the activation energy and thus the rate of a reaction. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy pathway between reactants and products.

While specific transition state calculations for reactions involving this compound are not published, studies on analogous systems provide a framework for understanding what to expect. For example, in the transformation of N-alkylanilines to aniline in acidic media, computational studies have been used to compare different proposed concerted reaction pathways, such as an SN2 mechanism. By calculating the geometries and energies of the transition states for different alkyl substituents (e.g., methyl vs. isopropyl), researchers can determine the most plausible reaction mechanism.

Similarly, in aromatic nucleophilic substitution (SNAr) reactions of substituted quinolines, DFT calculations have been employed to rationalize the observed selectivity by comparing the energies of the Meisenheimer complexes, which are key intermediates on the reaction pathway. clockss.org These calculations reveal that the stability of these intermediates, which are closely related to the transition states leading to them, dictates the preferred reaction outcome. clockss.org For this compound, one could hypothesize that the fluorine atom could act as a leaving group in SNAr reactions, and the stability of the corresponding transition state would be influenced by the electron-donating methoxy and N-methylamino groups.

The table below illustrates hypothetical activation energies for different reaction types that could be calculated for this compound, based on typical values seen in related computational studies.

| Reaction Type | Plausible Electrophile/Nucleophile | Hypothetical Activation Energy (kcal/mol) |

| Electrophilic Aromatic Substitution | Nitronium ion (NO₂⁺) | 15 - 20 |

| Nucleophilic Aromatic Substitution | Methoxide (B1231860) (CH₃O⁻) | 25 - 30 |

| N-Alkylation | Methyl iodide (CH₃I) | 20 - 25 |

QSAR (Quantitative Structure-Activity Relationship) Studies (Purely structural/chemical parameters only)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. For a compound like this compound, QSAR studies could be employed to predict various properties based on its structural and chemical parameters, without considering biological endpoints.

While no specific QSAR models for this compound were found, the principles of QSAR can be discussed in the context of aromatic amines. QSAR models for aromatic amines often use descriptors that quantify electronic, steric, and lipophilic properties. nih.govnih.gov These descriptors can be calculated using computational chemistry methods.

For predicting chemical reactivity, relevant descriptors for a QSAR model of substituted anilines might include:

Electronic Descriptors: Hammett constants (σ), calculated dipole moments, HOMO and LUMO energies, and atomic charges. These descriptors quantify the electron-donating or -withdrawing nature of the substituents and their effect on the electron density of the aromatic ring and the amino group.

Steric Descriptors: Taft steric parameters (Es), molar refractivity, and van der Waals volume. These descriptors account for the size and shape of the molecule and its substituents, which can influence reaction rates by affecting the approach of a reactant.

Topological Descriptors: Connectivity indices and shape indices. These descriptors provide numerical representations of the molecular structure, including branching and cyclicity.

A hypothetical QSAR equation for predicting a reactivity parameter (e.g., the rate constant, log k) for a series of substituted anilines could take the following form:

log k = c₀ + c₁σ + c₂Es + c₃logP

Where:

log k is the logarithm of the reaction rate constant.

σ is the Hammett substituent constant.

Es is the Taft steric parameter.

logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

c₀, c₁, c₂, and c₃ are coefficients determined by regression analysis.

The table below lists some calculated structural and chemical parameters for aniline and hypothetical values for this compound that could be used in a QSAR study.

| Compound | Molecular Weight ( g/mol ) | logP | Dipole Moment (Debye) | HOMO Energy (eV) |

| Aniline | 93.13 | 0.90 | 1.53 | -5.14 |

| This compound | 155.18 | (predicted > 1.5) | (predicted > 2.0) | (predicted > -5.0) |

The development of such QSAR models would allow for the rapid prediction of the reactivity of new, untested aniline derivatives based solely on their calculated structural parameters.

Role of 2 Fluoro 4 Methoxy N Methylaniline As a Versatile Synthetic Intermediate

Building Block for Complex Organic Scaffolds

The strategic placement of reactive sites on 2-Fluoro-4-methoxy-N-methylaniline allows it to serve as a cornerstone for the synthesis of intricate molecular architectures. The amino group can be readily transformed, and the aromatic ring is amenable to various substitution reactions, enabling chemists to elaborate the core structure into more complex systems.

The structural framework of this compound is particularly well-suited for the synthesis of fused heterocyclic systems, which are prevalent in pharmaceuticals and biologically active compounds.

Quinazolines: The quinazoline (B50416) ring system is a common motif in medicinal chemistry. While direct synthesis from this compound is not extensively documented in readily available literature, analogous structures are key precursors. For instance, a transition-metal-free method has been developed for synthesizing quinazolin-4-ones through the reaction of ortho-fluorobenzamides with amides. acs.org A key example is the reaction of 2-fluoro-N-methylbenzamide with benzamide (B126), which proceeds via a base-promoted SNAr reaction followed by cyclization to yield 3-methyl-2-phenylquinazolin-4(3H)-one. acs.org Given that this compound can be converted to the corresponding benzamide derivative through established amidation protocols, it represents a viable starting material for this class of heterocycles. General methods for quinazoline synthesis often start from ortho-amino or ortho-halo benzoyl compounds, highlighting the potential of this aniline (B41778) derivative. acs.orgnih.govorganic-chemistry.orgnih.govacs.org

Benzofurans: Benzofurans are another important class of heterocycles with diverse applications. nih.gov The synthesis of benzofuran (B130515) derivatives often involves the reaction of phenols with various coupling partners. Although this compound is not a phenol, its methoxy (B1213986) group can potentially be demethylated to reveal a phenolic hydroxyl group. This would transform it into a precursor suitable for established benzofuran synthesis methodologies, such as those involving reactions with α-haloketones or through intramolecular cyclization strategies. For example, various substituted anilines, such as 4-fluoroaniline (B128567) and 4-methoxyaniline, have been used in one-pot reactions to generate complex thiazolyl-substituted benzofurans, demonstrating the utility of the aniline moiety in building such heterocyclic systems. acs.org

Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are significant in materials science and as intermediates in organic synthesis. The synthesis of these systems often involves annulation reactions, where new rings are fused onto an existing aromatic core. Starting from an aniline like this compound, a common strategy involves converting the amine to a better directing group or a group that can participate in cyclization. nih.gov

For example, a general approach to building larger polyaromatic systems is through electrophilic nitration of an aromatic ring, followed by reduction of the nitro group to an amine, diazotization, and subsequent cyclization (e.g., Pschorr reaction). nih.govnih.gov The fluorine and methoxy groups on this compound would direct such electrophilic substitution reactions, allowing for the regioselective construction of a new fused ring. Another approach, the phenyl-addition/dehydrocyclization (PAC) mechanism, demonstrates how phenyl radicals can react with aromatic molecules like naphthalene (B1677914) at high temperatures to form larger PAHs such as fluoranthene, showcasing a pathway for molecular mass growth from smaller aromatic units. uhmreactiondynamics.org

One of the most significant applications of this aniline derivative is as a key intermediate in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. The N-methylaniline core provides a scaffold that can be further functionalized.

A prominent example is its role in the synthesis of Osimertinib (Tagrisso®), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. While some synthetic routes start with the primary amine, 2-fluoro-4-methoxyaniline (B1334285), subsequent steps often involve N-alkylation to introduce the necessary side chain. nih.govacs.org The core structure of this compound is embedded within the final drug molecule, highlighting its importance as a critical building block.

Furthermore, the secondary amine of this compound can undergo further methylation. The N-methylation of N-alkylanilines can be achieved using CO2 and a silane (B1218182) reducing agent, catalyzed by lanthanum complexes, to yield N,N-dimethylaniline derivatives. acs.org This transformation into a tertiary amine opens up another class of derivatives with different chemical properties and potential applications.

Table 1: Examples of Reactions for Synthesizing Complex Derivatives

| Starting Material Analogue | Reagents | Product Type | Research Focus | Citation |

| 2-Fluoro-N-methylbenzamide | Benzamide, Cs₂CO₃, DMSO | 2,3-Disubstituted Quinazolin-4-one | Development of a transition-metal-free one-pot synthesis for quinazolinones. | acs.org |

| 2-Aminobenzophenones | Benzylamines, Ceric Ammonium (B1175870) Nitrate (CAN), TBHP | 2-Phenylquinazolines | Facile and efficient synthesis of quinazolines from readily available materials. | organic-chemistry.org |

| Chrysene or Pyrene | Bismuth nitrate, Montmorillonite KSF clay | Nitro-PAH | Microwave-assisted nitration for the synthesis of polycyclic aromatic compounds. | nih.gov |

| N-Methyl-p-toluidine | CO₂, PhSiH₃, Lanthanum catalyst | N,N-Dimethylaniline derivative | Catalytic N-methylation of N-alkylanilines using CO₂ as a C1 source. | acs.org |

Monomer in Polymer and Materials Chemistry

The functional groups on this compound also make it an interesting candidate for the development of new polymers and functional materials, where the electronic properties and structural characteristics of the monomer unit can be translated into the bulk properties of the material.

Polyaniline is one of the most studied conducting polymers due to its straightforward synthesis and tunable properties. The polymerization of aniline derivatives allows for the creation of polymers with modified characteristics. The polymerization of N-methylaniline has been shown to produce a polymer with better stability against oxidation compared to the parent polyaniline. utoronto.ca The resulting poly(N-methylaniline) exhibits rectifying electrical properties when used in Schottky diode devices. utoronto.ca

While the direct polymerization of this compound is not widely reported, studies on analogous monomers provide insight. The polymerization of N-methylaniline has been achieved using reagents like sulfur monochloride (S₂Cl₂) to produce poly[N,N-(phenylamino)disulfides], where the polymer backbone consists of nitrogen and sulfur atoms. nih.govacs.org This step-growth polymerization is sensitive to the electronic nature of the aniline monomer, which influences the color and properties of the resulting polymer. nih.gov The presence of the electron-withdrawing fluorine and electron-donating methoxy group in this compound would be expected to significantly influence the electronic structure and, consequently, the properties of any resulting polymer. The N-methyl group prevents the traditional head-to-tail coupling seen in polyaniline, leading to different polymer structures and properties. utoronto.ca

The unique electronic and structural features of fluorinated and methoxy-substituted anilines make them attractive for use in functional organic materials.